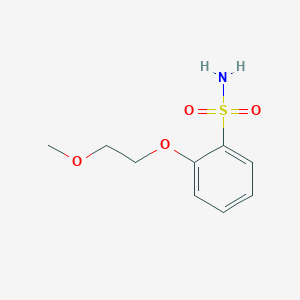

2-(2-Methoxyethoxy)benzenesulfonamide

Übersicht

Beschreibung

2-(2-Methoxyethoxy)benzenesulfonamide is an organic compound with the chemical formula C10H15NO4S . It appears as a colorless or light yellow solid . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methoxyethoxy)benzenesulfonamide generally involves the following steps :

- Dissolve 2-methoxyethanol under alkaline conditions.

- Add the corresponding aromatic amine to the solution.

- Conduct the reaction at an appropriate temperature to generate the corresponding aromatic amine amide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group can act as an electrophilic site for nucleophilic substitution under basic conditions. Common reactions include:

Reagents/Conditions

-

Bases : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃) .

-

Nucleophiles : Amines, thiols, or alkoxides.

Mechanism

The reaction proceeds via deprotonation of the sulfonamide nitrogen, enhancing its electrophilicity. Nucleophiles attack the sulfur atom, leading to displacement of the amine group.

Products

Example

In a study on benzenesulfonamide derivatives, nucleophilic substitution with amines yielded modified sulfonamides with enhanced biological activity .

Oxidation Reactions

The sulfonamide group can undergo oxidation to form sulfonic acid derivatives.

Reagents/Conditions

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Conditions : Acidic or neutral aqueous media, elevated temperatures.

Mechanism

Oxidation cleaves the sulfur-nitrogen bond, converting the sulfonamide (-SO₂NH₂) to a sulfonic acid (-SO₃H).

Products

-

Benzenesulfonic acid derivatives.

Example

Analogous compounds, such as 5-chloro-2-(2-methoxyethoxy)benzenesulfonamide, were oxidized to sulfonic acids using KMnO₄, demonstrating the generalizability of this reaction pathway.

Reduction Reactions

Reduction of the sulfonamide group can yield amine derivatives.

Reagents/Conditions

-

Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Conditions : Anhydrous solvents (e.g., tetrahydrofuran) under inert atmospheres.

Mechanism

Reduction cleaves the S-N bond, producing a primary amine and a sulfinic acid intermediate.

Products

-

2-(2-Methoxyethoxy)aniline.

Example

In studies on structurally similar sulfonamides, LiAlH₄ reduction generated corresponding amines with high efficiency.

Acylation and Alkylation Reactions

The sulfonamide nitrogen can undergo acylation or alkylation to form N-substituted derivatives.

Reagents/Conditions

-

Conditions : PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in dichloromethane .

Products

-

N-acetyl or N-alkyl sulfonamide derivatives.

Example

Acylation of benzenesulfonamide derivatives with Boc-glycine produced intermediates for peptide-based drug candidates .

Ether Chain Reactivity

The 2-methoxyethoxy side chain may participate in reactions under specific conditions:

Acidic Hydrolysis

-

Products : Cleavage of the ether bond to form phenolic derivatives.

Example

In polymerization studies, methoxyethoxy groups underwent hydrolysis under acidic conditions, yielding hydroxyl-terminated intermediates .

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyethoxy)benzenesulfonamide has several applications in scientific research :

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in inhibiting specific enzymes, such as carbonic anhydrase, which is relevant in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyethoxy)benzenesulfonamide involves its interaction with specific molecular targets :

Enzyme Inhibition: The compound can inhibit enzymes like carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction.

Pathways Involved: This inhibition can affect various biological pathways, including those related to pH regulation and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

2-(2-Methoxyethoxy)benzenesulfonamide can be compared with other benzenesulfonamide derivatives :

Similar Compounds: Examples include 4-aminobenzenesulfonamide and 2-(2-hydroxyethoxy)benzenesulfonamide.

Uniqueness: The presence of the 2-methoxyethoxy group in this compound provides unique chemical properties, such as increased solubility and potential for specific biological interactions, distinguishing it from other benzenesulfonamide derivatives.

Biologische Aktivität

2-(2-Methoxyethoxy)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₅NO₃S

- Molecular Weight : 243.31 g/mol

- Functional Groups : Sulfonamide, ether

Biological Activity Overview

The biological activity of this compound primarily includes herbicidal properties and potential therapeutic effects in medicinal applications.

Herbicidal Activity

Research indicates that compounds in the sulfonamide class, including this compound, exhibit selective herbicidal activity. These compounds are effective against a variety of weed species, particularly in rice cultivation.

- Efficacy : Studies show that sulfonamide derivatives can significantly inhibit the growth of difficult-to-control weed species. For instance, certain derivatives demonstrated high activity against species such as Sinapis alba and Lolium multiflorum when applied at concentrations ranging from 0.3 to 0.005 kg per hectare .

Medicinal Applications

In addition to herbicidal properties, there is growing interest in the therapeutic potential of sulfonamides, including their role as allosteric modulators for specific receptors.

- Chronic Pain Treatment : A study highlighted the role of sulfonamide derivatives as allosteric modulators of MrgX1, a receptor associated with non-opioid pain relief. Modifications to the compound led to an approximately eight-fold increase in potency compared to earlier iterations .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Herbicide Development : The compound has been incorporated into formulations aimed at controlling resistant grass species in rice fields. Its unique structure allows for selective targeting, minimizing damage to crops while effectively managing weed populations .

- Pharmacokinetics : In studies evaluating drug metabolism and pharmacokinetics (DMPK), modifications to the sulfonamide structure improved stability and reduced clearance rates, enhancing its therapeutic viability for chronic pain management .

- Anti-inflammatory Properties : In vivo studies demonstrated that certain derivatives of benzenesulfonamides exhibited significant anti-inflammatory effects, reducing paw edema by over 90% in rat models . This suggests potential applications in treating inflammatory conditions.

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYMPDRCTPYBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547803 | |

| Record name | 2-(2-Methoxyethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82031-33-2 | |

| Record name | 2-(2-Methoxyethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82031-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.